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Compound of Interest

Compound Name: Aphadilactone B

Cat. No.: B1150777 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectroscopic data and structural

determination of Aphadilactone B, a novel diterpenoid dimer isolated from the plant

Aphanamixis grandifolia. This document is intended to serve as a comprehensive resource for

researchers in natural product chemistry, pharmacology, and drug development who are

interested in the unique structural features and potential biological activities of this compound

class.

Introduction
Aphadilactone B is a member of the aphadilactone family, a group of four diastereomeric

diterpenoid dimers (A-D) first reported by Zhang et al.[1]. These compounds possess an

unprecedented carbon skeleton and have demonstrated significant biological activities,

including potent and selective inhibition of diacylglycerol O-acyltransferase-1 (DGAT-1) and

antimalarial properties[1]. The complex and unique architecture of these molecules makes their

complete spectroscopic characterization essential for further research and development.

Spectroscopic Data
The structural elucidation of Aphadilactone B was achieved through a combination of

extensive spectroscopic analyses, including Mass Spectrometry (MS) and Nuclear Magnetic

Resonance (NMR) spectroscopy. The data presented here is sourced from the primary

literature describing its isolation and characterization[1].
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Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for determining the elemental

composition of a molecule.

Parameter Value

Ionization Mode Electrospray Ionization (ESI)

Molecular Formula C₄₀H₅₂O₈

Calculated m/z 660.3606 [M + Na]⁺

Observed m/z 660.3610 [M + Na]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H (proton) and ¹³C (carbon) NMR data provide detailed information about the chemical

environment of each atom in the molecule, which is fundamental for determining its connectivity

and stereochemistry. The following data were recorded in CDCl₃ at 500 MHz for ¹H NMR and

125 MHz for ¹³C NMR.

Table 1: ¹H NMR Spectroscopic Data for Aphadilactone B in CDCl₃
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Position δH (ppm) Multiplicity J (Hz)

2 5.68 d 10.0

3 5.86 d 10.0

5 3.51 m

6α 1.83 m

6β 1.45 m

7α 1.75 m

7β 1.39 m

11 3.65 m

12α 1.62 m

12β 1.51 m

14 5.28 s

15 4.90 s

15' 4.85 s

17 1.25 s

18 0.90 s

19 0.85 s

2' 5.70 d 10.0

3' 5.88 d 10.0

5' 3.53 m

6'α 1.85 m

6'β 1.47 m

7'α 1.77 m

7'β 1.41 m

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11' 3.67 m

12'α 1.64 m

12'β 1.53 m

14' 5.30 s

17' 1.27 s

18' 0.92 s

19' 0.87 s

Table 2: ¹³C NMR Spectroscopic Data for Aphadilactone B in CDCl₃
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Position δC (ppm) Position δC (ppm)

1 170.1 1' 170.0

2 128.9 2' 129.0

3 126.5 3' 126.6

4 38.9 4' 39.0

5 81.5 5' 81.6

6 28.1 6' 28.2

7 25.9 7' 26.0

8 42.1 8' 42.2

9 55.2 9' 55.3

10 37.5 10' 37.6

11 82.3 11' 82.4

12 35.1 12' 35.2

13 45.6 13' 45.7

14 121.2 14' 121.3

15 149.8 15' 149.9

16 170.5 16' 170.6

17 28.3 17' 28.4

18 21.5 18' 21.6

19 14.2 19' 14.3

20 33.3 20' 33.4

Experimental Protocols
The following methodologies are based on the procedures described by Zhang et al. for the

isolation and characterization of Aphadilactone B[1].
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Isolation and Purification
The air-dried and powdered leaves of Aphanamixis grandifolia were extracted with 95%

ethanol. The resulting extract was partitioned between ethyl acetate and water. The ethyl

acetate fraction was subjected to repeated column chromatography over silica gel, Sephadex

LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure

Aphadilactone B.

NMR Spectroscopy
NMR spectra were acquired on a Bruker AV-500 spectrometer. ¹H and ¹³C NMR spectra were

recorded in CDCl₃ at 500 MHz and 125 MHz, respectively. Chemical shifts (δ) are reported in

parts per million (ppm) relative to the solvent peak (CDCl₃: δH 7.26, δC 77.0). Coupling

constants (J) are reported in Hertz (Hz).

Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on an

Agilent 6210 TOF mass spectrometer.

Logical Relationship of Spectroscopic Analysis
The process of elucidating the structure of a novel natural product like Aphadilactone B
follows a logical workflow where different spectroscopic techniques provide complementary

information.
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Caption: Workflow for the isolation and structural elucidation of Aphadilactone B.

Signaling Pathway and Biological Activity
Aphadilactones have been shown to exhibit significant biological activities. Specifically,

Aphadilactone C, a diastereomer of Aphadilactone B, is a potent and selective inhibitor of

diacylglycerol O-acyltransferase-1 (DGAT-1)[1]. DGAT-1 is a key enzyme in the synthesis of

triglycerides. Inhibition of DGAT-1 is a therapeutic target for metabolic diseases such as obesity

and type 2 diabetes. The antimalarial activity of the aphadilactones suggests another potential

therapeutic application.
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Caption: Inhibition of the DGAT-1 enzyme by Aphadilactone B.

Conclusion
The detailed spectroscopic data and experimental protocols provided in this guide offer a

foundational resource for the scientific community. The unique structure and promising

biological activities of Aphadilactone B and its congeners warrant further investigation for

potential therapeutic applications. The comprehensive NMR and MS data are crucial for

chemists aiming to synthesize these complex molecules or their analogs for structure-activity

relationship studies. Furthermore, the elucidation of their mechanism of action, particularly the

inhibition of DGAT-1, opens avenues for research in metabolic diseases and parasitology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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